molecular formula C11H11NO3 B8706884 N-p-carboxyphenylmethacrylamide CAS No. 15286-99-4

N-p-carboxyphenylmethacrylamide

Cat. No.: B8706884
CAS No.: 15286-99-4
M. Wt: 205.21 g/mol
InChI Key: KAVKUZZRBQNSGV-UHFFFAOYSA-N
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Description

N-p-carboxyphenylmethacrylamide is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid, where the amino group is substituted with a 2-methylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-carboxyphenylmethacrylamide typically involves the reaction of 4-aminobenzoic acid with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-p-carboxyphenylmethacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-p-carboxyphenylmethacrylamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-p-carboxyphenylmethacrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor to N-p-carboxyphenylmethacrylamide, known for its role in the synthesis of folate.

    Benzoic acid, 4-amino-, methyl ester: Another derivative of benzoic acid with different functional groups.

Uniqueness

This compound is unique due to the presence of the 2-methylacryloyl group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

15286-99-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-methylprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C11H11NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-6H,1H2,2H3,(H,12,13)(H,14,15)

InChI Key

KAVKUZZRBQNSGV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl cellosolve (199.8 g), N-methoxymethyl methacrylamide (18 g), benzyl methacrylate (11.4 g), methacrylic acid (3 g), dodecyl mercaptan (0.075 g), and Vazo-64 (0.6 g) were added to 500 ml 4-neck ground glass flask, equipped with a heating mantle, temperature controller, mechanical stirrer, condenser, pressure equalized addition funnel and nitrogen inlet. The reaction mixture was heated to 80° C. under nitrogen atmosphere. Then, a pre-mixture of N-methoxymethyl methacrylamide (55 g), benzyl methacrylate (34 g), methacrylic acid (9 g), dodecyl mercaptan (0.225 g), and Vazo-64 (1.2 g) were added over two hours at 80° C. The reaction was continued another eight hours and Vazo 64 (0.35 g) was added two more times. The polymer conversion was >99% based on determination of percent of non-volatiles. The weight ratio of N-methoxymethyl methacrylamide/benzyl methacrylate/methacrylic acid in the polymer was 56/34.8/9.2. The resin solution was precipitated in powder form using DI water/Ice (3:1) and a Lab Dispersator (4000 RPM) and then filtered. The resulting powder was dried at room temperature for 24 hours. The next day, a tray containing the polymer was placed in oven at 110° F. (43° C.) for two additional days. The yield was 95% and polymer acid number was 58 (actual) versus 58.8 (theoretical).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
N-methoxymethyl methacrylamide benzyl methacrylate methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.075 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
199.8 g
Type
solvent
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
34 g
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
0.225 g
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 1 liter flask 600 ml of acetonitrile, 95.2 g (1.1 mol) of methacrylic acid and 120.1 g (1.1 mol) of chloroformic acid ethyl ester were added. To this mixture 111.8 g (1.1 mol) of triethylamine was added over a period of 1 hour in a cold bath. Stirring was continued for 1 hour at room temperature. 137.1 g (1 mol) of 4-aminobezoic acid was added to the mixture. The mixture was heated for 2 hours at 50° C. The mixture was poured into 5 liter of 1% HCl solution. The deposit was filtered, washed and dried to produce 170.9 g of N-(4-carboxyphenyl)-methacrylamide.
Quantity
111.8 g
Type
reactant
Reaction Step One
Quantity
137.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
95.2 g
Type
reactant
Reaction Step Four
Quantity
120.1 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

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